
Boc-phe-D-leu-phe-D-leu-phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-phe-D-leu-phe-D-leu-phe-OH, also known as N-tert-butyloxycarbonyl-phenylalanyl-leucyl-phenylalanyl-leucyl-phenylalanine, is a synthetic peptide. This compound is a formyl peptide receptor (FPR) antagonist, which means it inhibits the activity triggered through the formyl peptide receptor. It has been extensively studied for its role in various physiological and pathological conditions, particularly in angiogenesis and immune response regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phe-D-leu-phe-D-leu-phe-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The tert-butyloxycarbonyl (Boc) group is used to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves repeated cycles of deprotection, washing, and coupling until the desired peptide sequence is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-phe-D-leu-phe-D-leu-phe-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as trifluoroacetic acid (TFA).
Coupling: Formation of peptide bonds between amino acids using coupling reagents like DIC and HOBt.
Oxidation and Reduction: These reactions can modify the peptide’s functional groups, although they are less common for this compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The primary product of these reactions is the desired peptide sequence, this compound. Deprotection reactions yield the free peptide without the Boc protecting group .
Wissenschaftliche Forschungsanwendungen
Boc-phe-D-leu-phe-D-leu-phe-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating immune responses by acting as an antagonist to formyl peptide receptors.
Medicine: Studied for its potential therapeutic effects in conditions involving abnormal angiogenesis, such as cancer and diabetic retinopathy.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research
Wirkmechanismus
Boc-phe-D-leu-phe-D-leu-phe-OH exerts its effects by binding to formyl peptide receptors (FPRs), specifically FPR1 and FPR2. By acting as an antagonist, it inhibits the signaling pathways activated by these receptors. This inhibition can affect various physiological processes, including immune cell recruitment and angiogenesis. The compound competes with natural ligands for binding to the receptors, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Met-Leu-Phe: Another FPR antagonist that primarily inhibits FPR1.
Boc-Phe-Leu-Phe-Leu-Phe: A similar peptide with a slightly different sequence, also acting as an FPR antagonist
Uniqueness
Boc-phe-D-leu-phe-D-leu-phe-OH is unique due to its specific sequence and its ability to inhibit both FPR1 and FPR2. This dual inhibition makes it a valuable tool in studying the roles of these receptors in various biological processes .
Eigenschaften
IUPAC Name |
2-[[4-methyl-2-[[2-[[4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




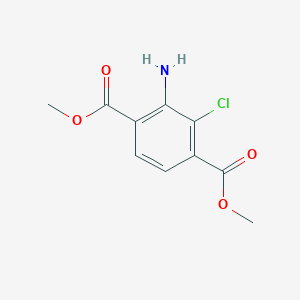

![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
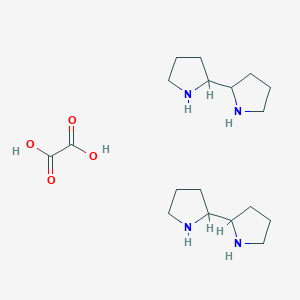
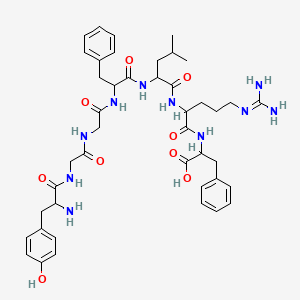
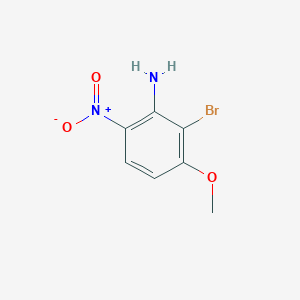
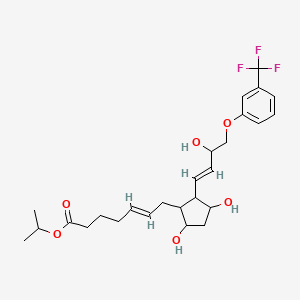
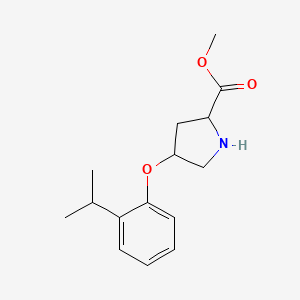

![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)
